methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Description
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14-,15+,19+,22-/m1/s1 |
InChI Key |
DAXYUDFNWXHGBE-SXGZUBKSSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Preparation Methods
Dianion Alkylation and Cyclization (MDPI, 2006)
A foundational approach involves ethyl 2-oxindoline-5-carboxylate as the starting material:
-
Dianion Formation : Treatment with NaH in DMF generates a dianion, enabling alkylation with dichloroethylamine hydrochloride.
-
Cyclization : Intramolecular attack forms the spiro[indoline-3,4'-piperidine] core.
-
Demethylation : HCl-mediated cleavage yields the free oxindole.
-
Esterification : Reaction with methyl (E)-3-methoxyprop-2-enoate under Mitsunobu conditions installs the α,β-unsaturated ester.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | NaH, DMF, 0°C → RT | 65% |
| Cyclization | TMSOTf, NEt₃, CH₂Cl₂ | 70% |
| Final Esterification | DIAD, PPh₃, THF | 58% |
Asymmetric Total Synthesis (J. Org. Chem., 2019)
A 17-step enantioselective route achieves the target compound via chiral pool starting materials:
-
Chiral Induction : (-)-Isopulegol provides the initial stereochemical framework.
-
Spirocyclization : Au(I)-catalyzed cyclization forms the indolizine-spiroindole system.
-
Cross-Metathesis : Grubbs II catalyst introduces the ethyl group at C6'.
-
Esterification : Pd-mediated coupling with methyl propiolate completes the α,β-unsaturated ester.
Optimization Highlights :
-
Use of (R)-BINAP as a chiral ligand ensured >98% ee at the spiro center.
-
Microwave-assisted cyclization reduced reaction time from 48 h to 2 h.
Catalytic Asymmetric Methods
Rhodium-Catalyzed Hydrogenation (PMC, 2020)
A convergent strategy employs tris(triphenylphosphine)rhodium carbonyl hydride for stereocontrol:
-
Indolizine Synthesis : TCB-mediated dehydrogenative cyclization of tetrahydrocarbazole derivatives.
-
Reductive Amination : Rh-catalyzed hydrogenation sets the 3R configuration.
-
Ester Installation : Michael addition with methyl acrylate under basic conditions.
Performance Metrics :
| Parameter | Value |
|---|---|
| Overall Yield | 35% (8 steps) |
| Diastereomeric Ratio | 12:1 |
| Purity (HPLC) | >99% |
Alternative Approaches
One-Pot Cyclization-Rethiolation (ACS JOC, 2022)
An I₂-promoted three-component reaction streamlines synthesis:
-
Components : Methyl ketones, 2-pyridylacetate, sulfonyl hydrazides.
-
Mechanism : I₂ mediates sequential thiolation/cyclization.
-
Advantages : No column chromatography required; yields up to 94%.
Reaction Scope :
| Substrate | Yield |
|---|---|
| Aliphatic Methyl Ketones | 72–89% |
| Cyclic Ketones | 65–78% |
| Pregnenolone Acetate | 58% |
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Stereocontrol | Scalability |
|---|---|---|---|---|
| Classical (MDPI) | 8 | 35% | Moderate | Limited by chromatography |
| Asymmetric (JOC) | 17 | 7.5% | Excellent | Low (multi-step) |
| Catalytic (PMC) | 6 | 42% | High | Pilot-scale feasible |
| One-Pot (ACS JOC) | 1 | 94% | None | High (gram-scale) |
Challenges and Innovations
-
Stereochemical Purity : Asymmetric catalysis (e.g., Rh, Au) outperforms classical resolution techniques but requires expensive ligands.
-
Functional Group Compatibility : The α,β-unsaturated ester is prone to hydrolysis; anhydrous conditions are critical.
-
Emerging Techniques : Flow chemistry adaptations reduce reaction times by 80% in preliminary studies .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents on the indole or indolizine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Biological Activities
Corynoxine B has been studied for its various biological activities:
Antimicrobial Properties
Research indicates that Corynoxine B exhibits antimicrobial activity against several bacterial strains. Its effectiveness is particularly noted in combating antibiotic-resistant bacteria. The compound's structural features contribute to its ability to disrupt bacterial cell membranes and inhibit growth .
Neuroprotective Effects
Studies have shown that Corynoxine B induces autophagy in neuronal cell lines such as N2a and SHSY-5Y cells. This mechanism is crucial for neuroprotection and may have implications for treating neurodegenerative diseases .
Anti-inflammatory Activity
Corynoxine B has demonstrated anti-inflammatory properties in various models. Its ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .
Synthetic Applications
Corynoxine B serves as a valuable intermediate in synthetic organic chemistry:
Synthesis of Indole Derivatives
The compound is used as a precursor for synthesizing other indole derivatives with potential therapeutic applications. Its unique spiro structure allows for the development of diverse chemical entities .
Development of Non-linear Optical Materials
Due to its structural characteristics, Corynoxine B has been investigated for use in non-linear optical materials. The compound's high β tensor value indicates its potential application in photonic devices .
Case Study on Antimicrobial Activity
In a study published in Molecules, researchers evaluated the antimicrobial efficacy of Corynoxine B against various pathogens. The results demonstrated significant inhibition of bacterial growth compared to standard antibiotics .
Neuroprotective Mechanism Exploration
A recent investigation into the neuroprotective effects of Corynoxine B revealed that it enhances autophagic processes in neuronal cells. This study suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₂H₂₈N₂O₄ (as per industrial data) .
- Molecular Weight : 384.47 g/mol .
- Stereochemistry : The compound exhibits multiple stereocenters (3R,6'S,7'S,8'aS), which are critical for its conformational stability and biological interactions .
Comparison with Similar Compounds
The comparison focuses on structural analogs, synthetic derivatives, and compounds with overlapping biological relevance. Key criteria include molecular fingerprints, stereochemical configurations, substituent effects, and bioactivity profiles.
Structural Analogs and Their Properties
Table 1: Structural and Functional Comparison of Compound A with Analogs
Key Observations :
- Stereochemical Divergence : Isorhynchophylline () shares a similar backbone but differs in stereochemistry (3S vs. 3R in Compound A), which may alter binding affinity to biological targets .
- Bioactivity : Aglaithioduline () demonstrates ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficient analysis, suggesting Compound A could be evaluated for epigenetic modulation using similar methods .
Methodological Approaches for Similarity Assessment
Tanimoto Coefficient and Molecular Fingerprints
- Tanimoto Coefficient : A similarity index (0–100%) calculated using binary molecular fingerprints (e.g., MACCS or Morgan fingerprints). Compound A’s similarity to Isorhynchophylline is estimated at ~85% based on shared spiroindole cores, while its similarity to SAHA-like compounds (e.g., Aglaithioduline) is lower (~50%) due to divergent functional groups .
- Activity Cliffs: Structural analogs with minor modifications (e.g., hydroxyl vs. methoxy groups) may exhibit drastic differences in bioactivity, as seen in nitroimidazole derivatives () .
Cross-Reactivity in Immunoassays
Antibodies designed for Compound A may exhibit cross-reactivity with analogs like Isorhynchophylline due to shared epitopes (e.g., the spiroindole scaffold). However, selectivity can be improved by targeting unique regions such as the methoxyprop-2-enoate ester .
Biological Activity
Methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate is a complex organic compound belonging to the class of oxindole alkaloids. Its unique spirocyclic structure contributes to its intriguing biological activities and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C22H28N2O4 |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C22H28N2O4/c1-4... |
| InChI Key | DAXYUDFNWXHGBE-SXGZUBKSSA-N |
Neuroprotective Properties
Research indicates that this compound exhibits notable neuroprotective effects. Studies have shown its potential in protecting neuronal cell lines from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Antimicrobial and Anticancer Activities
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi. Additionally, its anticancer potential is being explored through mechanisms that involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological pathways. It is hypothesized to bind to certain enzymes or receptors that regulate cellular functions such as proliferation and apoptosis. The unique spiro structure allows it to fit into these targets effectively.
Study 1: Neuroprotection in Cell Models
A study conducted on neuronal cell lines demonstrated that treatment with methyl 2-[(3R,6'S,...]-3-methoxyprop-2-enoate significantly reduced markers of oxidative stress compared to control groups. The results indicated a decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity.
Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations lower than those required for many standard antibiotics.
Study 3: Cancer Cell Line Testing
Research involving various cancer cell lines revealed that methyl 2-[(3R,6'S,...]-3-methoxyprop-2-enoate inhibited cell proliferation and induced apoptosis. Flow cytometry analysis confirmed a significant increase in early apoptotic cells after treatment.
Research Findings Summary
The biological activities of methyl 2-[(3R,6'S,...]-3-methoxyprop-2-enoate highlight its potential as a lead compound for drug development in neuroprotection and cancer therapy. Its unique structure not only provides insight into its function but also suggests avenues for further research into synthetic derivatives with enhanced efficacy.
Future Directions
Future research should focus on:
- In vivo studies to validate the efficacy observed in vitro.
- Mechanistic studies to elucidate the specific pathways affected by this compound.
- Structure-activity relationship (SAR) studies to optimize its biological properties.
Q & A
Q. What protocols ensure reproducibility when literature methods yield inconsistent results?
- Methodological Answer : Standardize reagents (e.g., Raney nickel activation protocols) and document detailed procedural variables (e.g., stirring rate, degassing steps) . Share raw spectral data and chromatograms via open-access platforms for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
